molecular formula C11H9IO B15074899 Rvkintbucfhrhv-uhfffaoysa- CAS No. 33557-64-1

Rvkintbucfhrhv-uhfffaoysa-

Cat. No.: B15074899
CAS No.: 33557-64-1
M. Wt: 284.09 g/mol
InChI Key: RVKINTBUCFHRHV-UHFFFAOYSA-N
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Description

The compound “Rvkintbucfhrhv-uhfffaoysa-” is a unique chemical entity with a specific structure and set of properties It is identified by its International Chemical Identifier (InChI) key, which provides a unique descriptor of its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Rvkintbucfhrhv-uhfffaoysa-” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods: In an industrial setting, the production of “Rvkintbucfhrhv-uhfffaoysa-” is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: “Rvkintbucfhrhv-uhfffaoysa-” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions: The reactions involving “Rvkintbucfhrhv-uhfffaoysa-” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products Formed: The major products formed from the reactions of “Rvkintbucfhrhv-uhfffaoysa-” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

“Rvkintbucfhrhv-uhfffaoysa-” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, the compound could be investigated for its pharmacological properties and potential as a drug candidate. In industry, “Rvkintbucfhrhv-uhfffaoysa-” may be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “Rvkintbucfhrhv-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied.

Comparison with Similar Compounds

“Rvkintbucfhrhv-uhfffaoysa-” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical behavior or applications. Examples of similar compounds include those with analogous functional groups or similar molecular frameworks. The comparison helps to understand the distinct properties and potential advantages of “Rvkintbucfhrhv-uhfffaoysa-” in various applications.

Properties

CAS No.

33557-64-1

Molecular Formula

C11H9IO

Molecular Weight

284.09 g/mol

IUPAC Name

5-iodotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one

InChI

InChI=1S/C11H9IO/c12-7-1-2-8-6-3-10(9(8)5-7)11(13)4-6/h1-2,5-6,10H,3-4H2

InChI Key

RVKINTBUCFHRHV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1C3=C2C=CC(=C3)I

Origin of Product

United States

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